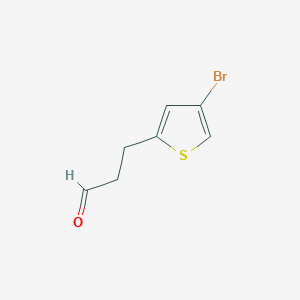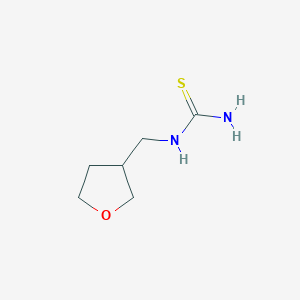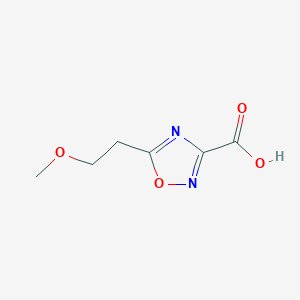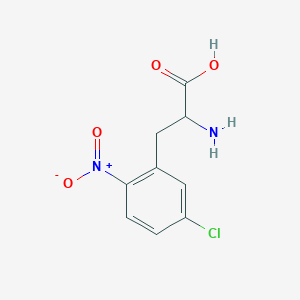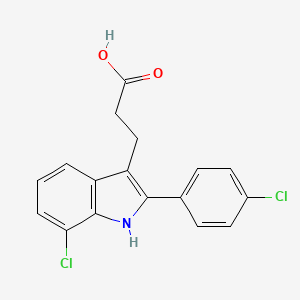
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 3-chloropropanoic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-chlorophenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 7-position.
Propanoic Acid Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It can interact with biological receptors, influencing cellular signaling pathways.
Medicine:
Anti-inflammatory Agents: Indole derivatives, including this compound, have shown promise as anti-inflammatory agents.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.
Wirkmechanismus
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and indole groups play a crucial role in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling by acting as an agonist or antagonist, depending on the receptor type.
Vergleich Mit ähnlichen Verbindungen
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-butyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness: The uniqueness of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid lies in its specific combination of chloro and indole groups, along with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H13Cl2NO2 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
3-[7-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13Cl2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) |
InChI-Schlüssel |
ZLZPQTQVRUDVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


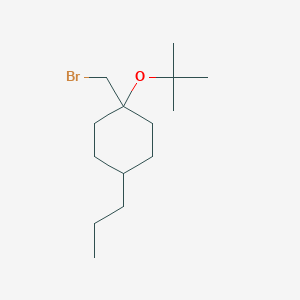




![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
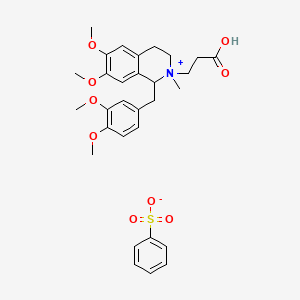

![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
